

Methyl 3-cyano-1H-indole-7-carboxylate

molecular weight and formula

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Compound of Interest

Compound Name: Methyl 3-cyano-1H-indole-7-carboxylate

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A Technical Guide to Methyl 3-cyano-1H-indole-7-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-cyano-1H-indole-7-carboxylate is a synthetically valuable indole derivative that serves as a crucial building block in organic and medicinal chemistry.^[1] Its unique structure, featuring both a nitrile and an ester functional group on the indole scaffold, allows for versatile chemical transformations, making it a key intermediate in the synthesis of more complex, biologically active molecules.^[1] This technical guide provides a comprehensive overview of its fundamental properties, synthetic methodologies, and potential applications.

Core Molecular Data

The fundamental molecular properties of **Methyl 3-cyano-1H-indole-7-carboxylate** are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and spectroscopic analysis.

Property	Value	Source
Molecular Formula	C ₁₁ H ₈ N ₂ O ₂	[1] [2] [3]
Molecular Weight	200.19 g/mol	[1] [3] [4]
IUPAC Name	methyl 3-cyano-1H-indole-7-carboxylate	[1]
CAS Number	443144-24-9	[1] [3]
Density	~1.33 g/cm ³	[1]

Synthetic Protocols

The synthesis of **Methyl 3-cyano-1H-indole-7-carboxylate** can be achieved through several routes. The selection of a specific pathway may depend on the availability of starting materials, desired yield, and scalability. Below are detailed experimental approaches derived from the literature.

Method 1: Esterification of 3-cyano-1H-indole-7-carboxylic acid

This is a direct method involving the esterification of the corresponding carboxylic acid.

Experimental Protocol:

- Reactants: 3-cyano-1H-indole-7-carboxylic acid, Methanol (CH₃OH), and a catalytic amount of a strong acid (e.g., H₂SO₄) or a coupling agent like thionyl chloride (SOCl₂).[\[1\]](#)
- Procedure:
 - Dissolve 3-cyano-1H-indole-7-carboxylic acid in an excess of methanol.
 - Add the acid catalyst or coupling agent dropwise to the solution while stirring.
 - Heat the reaction mixture to reflux for a period determined by reaction monitoring (e.g., via Thin Layer Chromatography).

- Upon completion, cool the mixture to room temperature.
- Remove the excess methanol under reduced pressure.
- The crude product can then be purified using standard techniques such as recrystallization or column chromatography to yield pure **Methyl 3-cyano-1H-indole-7-carboxylate**.

Method 2: Multi-step Synthesis from a Brominated Indole Intermediate

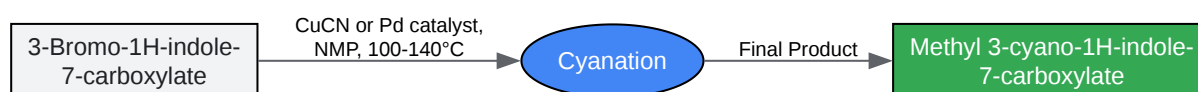
This pathway involves the introduction of the cyano group via a metal-mediated coupling reaction.

Experimental Protocol:

- Starting Material: An appropriately substituted 3-bromo-1H-indole-7-carboxylate (e.g., ethyl 3-bromo-1H-indole-7-carboxylate).
- Cyanation Step:
 - Reagents: The brominated indole intermediate, Copper(I) cyanide (CuCN) or a palladium catalyst, and a high-boiling point solvent such as N-methyl-2-pyrrolidone (NMP).^[1]
 - Procedure: Heat the mixture of the brominated intermediate and CuCN in NMP at a temperature ranging from 100–140°C for 3–24 hours.^[1] This Ullmann-type coupling reaction substitutes the bromide with a cyano group.^[1]
- Transesterification/Esterification (if necessary):
 - If the starting material was an ester other than the methyl ester, a transesterification step with methanol under acidic or basic conditions would be required.
 - If the starting material was a carboxylic acid, the final step would be the esterification with methanol as described in Method 1.
- Purification: The final product is purified from the reaction mixture using column chromatography or recrystallization.

Synthetic Workflow Visualization

The following diagram illustrates a generalized logical workflow for the synthesis of **Methyl 3-cyano-1H-indole-7-carboxylate**, highlighting the key transformation from a brominated precursor.



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Caption: Synthetic workflow for **Methyl 3-cyano-1H-indole-7-carboxylate**.

Chemical Reactivity and Applications

The presence of both the cyano and ester groups on the indole ring confers distinct reactivity and allows for a variety of chemical modifications.^[1]

- Reduction: The cyano group can be reduced to an amine, providing a route to novel substituted tryptamines.^[1]
- Substitution: The indole ring can undergo electrophilic substitution reactions to introduce additional functional groups.^[1]
- Medicinal Chemistry: This compound serves as a key intermediate in the synthesis of pharmacologically active molecules. For instance, it has been utilized in the preparation of (3-cyano-1H-indol-7-yl)(4-(4-fluorophenethyl)piperazin-1-yl)-methanone, which has potential therapeutic applications.^[1] It can affect signaling pathways related to cell proliferation, apoptosis, and inflammation.^[1]

Storage and Handling

Methyl 3-cyano-1H-indole-7-carboxylate should be stored in a sealed container in a dry environment at room temperature to ensure its stability.^[1] Standard laboratory safety precautions, including the use of personal protective equipment, should be followed as the compound may cause skin, eye, and respiratory irritation.^[1] This material is intended for research purposes only.^[1]

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